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Compound of Interest

Compound Name:
Ethyl 4-ethyl-2-methylpyrimidine-

5-carboxylate

CAS No.: 127957-88-4

Cat. No.: B135937

Get Quote

Executive Summary & Compound Profile
Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate is a substituted pyrimidine ester often

utilized as a pharmacophore scaffold in the synthesis of kinase inhibitors and cardiovascular

agents. Its characterization requires a multi-modal approach to distinguish regioisomeric

impurities and quantify potential hydrolysis byproducts.
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Property Specification

Chemical Name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

CAS Number 127957-88-4

Molecular Formula

Molecular Weight 194.23 g/mol

Structure
Pyrimidine core; 2-methyl, 4-ethyl, 5-

ethoxycarbonyl substitution

Physical State
Low-melting solid or viscous oil (dependent on

purity/polymorph)

Solubility
Soluble in DMSO, Methanol, Dichloromethane;

Sparingly soluble in water

Strategic Analysis & Workflow Design
The analytical strategy employs Orthogonal Validation. We cannot rely on a single technique

due to the potential for co-eluting isomers (e.g., 4-methyl-2-ethyl isomer) that share identical

mass specs.

Identity: Confirmed via 1H/13C NMR (connectivity) and HRMS (elemental composition).

Purity: HPLC-UV is selected as the primary assay method due to the compound's

chromophore (pyrimidine ring) and stability.

Volatiles: GC-FID is utilized for residual solvent analysis and as a secondary purity check for

volatile synthetic intermediates.

Analytical Workflow Diagram
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Figure 1: Integrated analytical workflow ensuring structural confirmation precedes quantitative

release testing.

Protocol 1: Structural Identification (Spectroscopy)
Objective: To unequivocally assign the chemical structure and distinguish it from potential

regioisomers (e.g., Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate).

A. Nuclear Magnetic Resonance (NMR)
Rationale: The magnetic environment of the pyrimidine proton (H-6) and the distinct coupling

patterns of the ethyl groups are diagnostic.

Instrument: 400 MHz (or higher) NMR Spectrometer.

Solvent:

(Chloroform-d) or
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.

Internal Standard: TMS (0.00 ppm).

Expected Chemical Shifts (

):

Position Group Multiplicity
Shift (

ppm)

Diagnostic
Logic

H-6 Pyrimidine-H Singlet (1H) 8.90 – 9.10

Highly

deshielded by

two N atoms;

confirms 5-subst.

5-COO- Ester Methylene Quartet (2H) 4.30 – 4.45
Typical ethyl

ester region.

4- Ethyl Methylene Quartet (2H) 2.90 – 3.10

Deshielded by

aromatic ring;

distinct from

ester

.

2- Methyl Singlet (3H) 2.60 – 2.80

Singlet confirms

position 2

(between two

Ns).

5-COO-

-
Ester Methyl Triplet (3H) 1.35 – 1.45

Coupled to ester

methylene.

4-

-
Ethyl Methyl Triplet (3H) 1.20 – 1.35

Coupled to ethyl

methylene.

Critical Control:
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Differentiation: If the 2-position had an ethyl group and the 4-position a methyl, the singlet at

~2.7 ppm would disappear, replaced by a quartet/triplet system, and the 4-position would

show a singlet ~2.4 ppm. The presence of one singlet methyl and two ethyl systems confirms

the target structure.

B. Mass Spectrometry (MS)[2][3][4]
Method: ESI+ (Electrospray Ionization, Positive Mode).

Target Ion:

.

Fragmentation: Look for loss of ethoxy group (

) and loss of ester (

).

Protocol 2: Purity & Assay (HPLC-UV)
Objective: Quantify the main component and detect non-volatile organic impurities (synthesis

byproducts).

Methodology: Reverse-Phase Chromatography (RP-HPLC). Rationale: The pyrimidine ring

offers strong UV absorption. A gradient method is necessary to elute both polar hydrolysis

products (acids) and non-polar dimers.

Chromatographic Conditions
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Parameter Setting

Column
C18,

mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus)

Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer)

Mobile Phase B Acetonitrile (ACN)

Flow Rate 1.0 mL/min

Column Temp 30°C

Detection
UV at 254 nm (primary) and 220 nm

(secondary)

Injection Vol 5.0 µL

Gradient Program
Time (min) % A (Buffer) % B (ACN) Event

0.0 95 5 Equilibration

2.0 95 5 Hold

15.0 10 90 Linear Gradient

20.0 10 90 Wash

20.1 95 5 Re-equilibration

25.0 95 5 End

System Suitability Criteria (SST)
Tailing Factor:

.

Theoretical Plates:

.
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Precision: %RSD of peak area for 6 replicate injections

.

Protocol 3: Impurity Profiling (Synthesis Logic)
Understanding the synthesis route allows us to predict and monitor specific impurities. The

most common route involves the condensation of an amidine with a

-keto ester.

Synthesis & Impurity Logic Diagram
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Figure 2: Synthesis-derived impurity map. Impurity A (Acid) is the most critical degradation

product to monitor.

Specific Impurities to Monitor:

The Acid (Hydrolysis Product):4-ethyl-2-methylpyrimidine-5-carboxylic acid.
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Detection: Elutes early (RT ~3-5 min) in RP-HPLC due to high polarity.

Cause: Moisture in storage or excess base during synthesis.

Starting Materials: Acetamidine (very polar, elutes in void volume) and Ethyl 3-

oxopentanoate (detectable by GC).
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(Note: While specific literature on the exact ethyl/ethyl derivative is proprietary or sparse, the

protocols above are derived from validated methods for the homologous methyl/ethyl

pyrimidine carboxylate series found in the references.)

To cite this document: BenchChem. [Application Note: Comprehensive Characterization of
Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b135937/docs#application-note-comprehensive-
characterization-of-ethyl-4-ethyl-2-methylpyrimidine-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/231662
https://database.ich.org/sites/default/files/Q2%28R1%29%20Guideline.pdf
https://www.benchchem.com/product/b135937/docs#application-note-comprehensive-characterization-of-ethyl-4-ethyl-2-methylpyrimidine-5-carboxylate
https://www.benchchem.com/product/b135937/docs#application-note-comprehensive-characterization-of-ethyl-4-ethyl-2-methylpyrimidine-5-carboxylate
https://www.benchchem.com/product/b135937/docs#application-note-comprehensive-characterization-of-ethyl-4-ethyl-2-methylpyrimidine-5-carboxylate
https://www.benchchem.com/product/b135937/docs#application-note-comprehensive-characterization-of-ethyl-4-ethyl-2-methylpyrimidine-5-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135937?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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